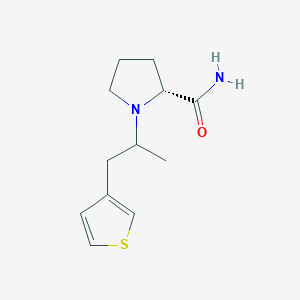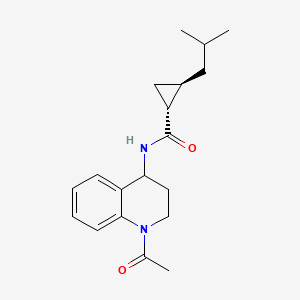![molecular formula C13H19N3O2 B7336695 N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMXAA and has shown promising results in cancer treatment and immunotherapy.
Wirkmechanismus
DMXAA acts by stimulating the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which leads to the activation of immune cells and the destruction of cancer cells. DMXAA also inhibits the formation of blood vessels in tumors, leading to their necrosis. The exact mechanism of action of DMXAA is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the activation of immune cells. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the use of DMXAA in laboratory experiments may have limitations due to its potential toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for laboratory experiments, including its ability to induce tumor necrosis and stimulate the immune system's response to cancer cells. However, the use of DMXAA in laboratory experiments may have limitations due to its potential toxicity and side effects. Careful consideration should be given to the appropriate dosage and administration of DMXAA in laboratory experiments.
Zukünftige Richtungen
DMXAA has shown promising results in cancer treatment and immunotherapy. Future research should focus on the optimization of the synthesis method and the development of new derivatives of DMXAA with improved efficacy and reduced toxicity. Furthermore, the combination of DMXAA with other chemotherapeutic agents should be explored to enhance their efficacy. The potential use of DMXAA in the treatment of viral infections, such as HIV and hepatitis C, should also be investigated.
Synthesemethoden
DMXAA can be synthesized using various methods, including the reaction of 2,6-dichloronicotinic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the addition of an oxirane ring to the resulting intermediate. The final product is obtained by the hydrolysis of the oxirane ring using an acid catalyst. The synthesis of DMXAA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential applications in cancer treatment and immunotherapy. It has been shown to induce tumor necrosis and stimulate the immune system's response to cancer cells, leading to the destruction of cancer cells. DMXAA has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, DMXAA has shown potential in the treatment of viral infections, such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16(2)13(17)10-5-6-12(14-8-10)15-9-11-4-3-7-18-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,14,15)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNFSQJJQWIVQC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CN=C(C=C1)NC[C@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)

![(3aR,6aR)-1-methyl-5-[(E)-2-methyl-3-phenylprop-2-enyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336642.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![3-cyclopropyl-6-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7336700.png)
![3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
